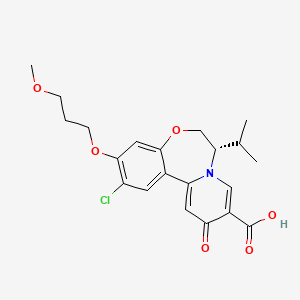

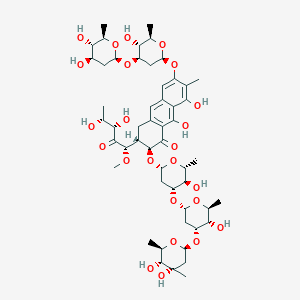

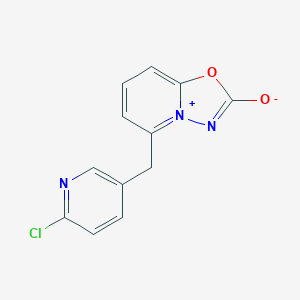

nAChR modulator-2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

nAChR modulator-2 is a compound that acts as a modulator of nicotinic acetylcholine receptors (nAChRs). These receptors are a family of multi-subunit transmembrane neurotransmitter receptors that play critical roles in the central and peripheral nervous systems. This compound is primarily used as an insecticide, targeting insect nAChRs to exert its effects .

Analyse Des Réactions Chimiques

nAChR modulator-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .

Applications De Recherche Scientifique

nAChR modulator-2 has a wide range of scientific research applications. In chemistry, it is used to study the modulation of nicotinic acetylcholine receptors and their role in neurotransmission. In biology, it is employed to investigate the effects of nAChR modulation on various cellular processes, including proliferation, differentiation, and cytokine release . In medicine, this compound is explored for its potential therapeutic applications in treating neurodegenerative diseases, such as Alzheimer’s disease and Parkinson’s disease, due to its ability to modulate neuroinflammation . Additionally, it is used in the industry as an insecticide to control pest populations .

Mécanisme D'action

nAChR modulator-2 exerts its effects by binding to nicotinic acetylcholine receptors, which are ligand-gated ion channels. These receptors are composed of five subunits that form a central pore permeable to cations such as calcium and sodium . Upon binding to the receptor, this compound induces conformational changes that lead to the opening of the ion channel, allowing the influx of cations and subsequent depolarization of the cell membrane . This modulation of ion flow can affect various cellular processes, including neurotransmitter release and signal transduction pathways .

Comparaison Avec Des Composés Similaires

nAChR modulator-2 can be compared with other similar compounds, such as neonicotinoids and spinosyns, which also target nicotinic acetylcholine receptors in insects . Neonicotinoids, like imidacloprid and thiamethoxam, are widely used insecticides that act on nAChRs but have different subunit specificities and binding affinities . Spinosyns, such as spinosad, act on α6 homomeric pentamers of nAChRs and have distinct modes of action compared to neonicotinoids . The uniqueness of this compound lies in its specific modulation of insect nAChRs, making it a valuable tool for pest control and scientific research .

Similar Compounds

- Neonicotinoids (e.g., imidacloprid, thiamethoxam)

- Spinosyns (e.g., spinosad)

- Sulfoxaflor

- Flupyradifurone

- Triflumezopyrim

Propriétés

Formule moléculaire |

C12H8ClN3O2 |

|---|---|

Poids moléculaire |

261.66 g/mol |

Nom IUPAC |

5-[(6-chloropyridin-3-yl)methyl]-[1,3,4]oxadiazolo[3,2-a]pyridin-4-ium-2-olate |

InChI |

InChI=1S/C12H8ClN3O2/c13-10-5-4-8(7-14-10)6-9-2-1-3-11-16(9)15-12(17)18-11/h1-5,7H,6H2 |

Clé InChI |

LRTBGGZYKCAJPA-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=[N+]2C(=C1)OC(=N2)[O-])CC3=CN=C(C=C3)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Glu4]-Oxytocin](/img/structure/B12413330.png)